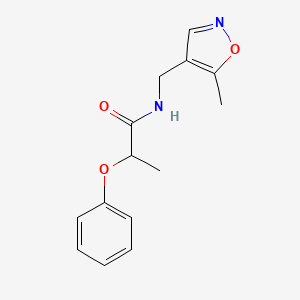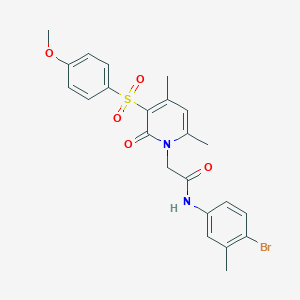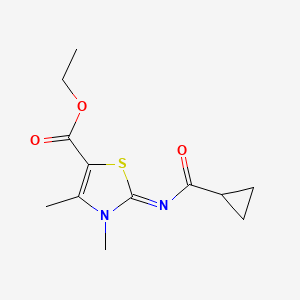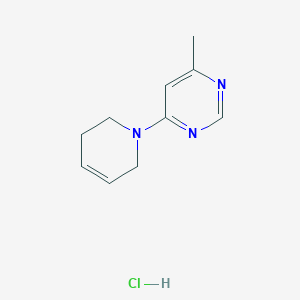![molecular formula C20H21N3O2S B2688960 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 681163-02-0](/img/structure/B2688960.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a heterocyclic compound. The benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties . It’s a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
This compound can be synthesized through an efficient eco-friendly microwave-assisted synthesis. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis
The crystal structure of this compound demonstrated a conventional chair conformation for the piperazine ring . The compound crystallizes in monoclinic P 2 1 / c; a = 11.7456 (2)Å, b = 10.1254 (2)Å, c = 13.9107 (2)Å, β = 104.669 (1)°, V = 1600.46 (5)Å 3 and Z = 4 .Chemical Reactions Analysis
The reactions were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its molecular structure. It has a conventional chair conformation for the piperazine ring . The compound crystallizes in monoclinic P 2 1 / c .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Heterocyclic Compound Synthesis: Research has focused on synthesizing various heterocyclic compounds with potential biological activities. For example, Mesropyan et al. synthesized new 3-phenoxypropan-2-ols with different heterocyclic substituents, indicating the versatility of these compounds in chemical synthesis (É. G. Mesropyan et al., 2005).
- High-Performance Thermosets: Agag and Takeichi synthesized novel benzoxazine monomers containing allyl groups, demonstrating their application in creating high-performance thermosets with excellent thermomechanical properties (T. Agag & T. Takeichi, 2003).
Antimicrobial and Anticancer Activities
- Antimicrobial Agents Synthesis: Patel and Park synthesized a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating efficient preparation and significant in vitro antimicrobial potential (Rahul V. Patel & S. W. Park, 2015).
- Anticancer Activity Evaluation: Lv et al. detailed the synthesis, crystal structure, and in vitro anticancer activities of a heterocyclic compound, showcasing its potential against bone cancer cell lines (G. Lv et al., 2019).
Pharmacological Potentials
- PPARpan Agonist Synthesis: Guo et al. described an efficient synthesis process for a potent PPARpan agonist, highlighting the compound's pharmacological relevance (Jiasheng Guo et al., 2006).
- Antiproliferative and Anti-HIV Activity: Al-Soud et al. synthesized a series of compounds evaluated for their in vitro antiproliferative and anti-HIV activities, identifying some with significant effects on human tumor-derived cell lines (Y. Al-Soud et al., 2010).
Biofilm Inhibition
- Bacterial Biofilm Inhibitors: Novel bis(pyrazole-benzofuran) hybrids linked via piperazine were synthesized, showing potent bacterial biofilm and MurB enzyme inhibition, indicating their potential in treating biofilm-associated infections (Ahmed E. M. Mekky & S. Sanad, 2020).
Mecanismo De Acción
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as dopamine and serotonin receptors, leading to their antagonistic effects .
Biochemical Pathways
Based on the reported antagonistic effects on dopamine and serotonin receptors , it can be inferred that this compound may influence the dopaminergic and serotonergic pathways in the nervous system.
Pharmacokinetics
Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFDNSYQXVOQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)


![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)